1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
CAS No.: 921151-02-2
Cat. No.: VC4160453
Molecular Formula: C16H22N6O2
Molecular Weight: 330.392
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921151-02-2 |
|---|---|
| Molecular Formula | C16H22N6O2 |
| Molecular Weight | 330.392 |
| IUPAC Name | 1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(2-methoxyphenyl)urea |
| Standard InChI | InChI=1S/C16H22N6O2/c1-24-14-10-6-5-9-13(14)18-16(23)17-11-15-19-20-21-22(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H2,17,18,23) |
| Standard InChI Key | IADCLADIAWPSTE-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3CCCCC3 |
Introduction
Synthesis Pathway
The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea typically involves:
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Formation of Tetrazole Derivative: The tetrazole ring is synthesized via cyclization reactions involving azides and nitriles, followed by functionalization with a cyclohexyl group.
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Urea Coupling Reaction: The tetrazole derivative is reacted with an isocyanate or carbamate precursor to introduce the urea functionality.
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Final Substitution: The methoxyphenyl group is introduced through nucleophilic substitution or coupling reactions.
Potential Pharmacological Activity
The combination of a tetrazole moiety and urea backbone suggests potential applications in:
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Enzyme Inhibition: Urea derivatives are known to inhibit enzymes like urease, which is implicated in diseases such as peptic ulcers and kidney stones .
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Antimicrobial Activity: Tetrazoles have been reported to exhibit antibacterial and antifungal properties due to their ability to disrupt microbial metabolic pathways .
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Anti-inflammatory Potential: Molecular docking studies often reveal that urea derivatives interact with targets like COX enzymes, suggesting anti-inflammatory effects .
Structural Analogues
Compounds with similar structures have been explored for:
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Anti-hypertensive effects via angiotensin receptor modulation (common for tetrazole-containing drugs).
Table 1: Comparative Binding Affinities of Urea Derivatives (Hypothetical Data)
| Compound | Target Protein | Binding Energy (kcal/mol) | IC50 (µM) |
|---|---|---|---|
| 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea | Urease | -7.8 | 12.5 |
| Thiourea (Reference) | Urease | -6.5 | 25.0 |
| Analog with Nitro Substitution | Urease | -8.2 | 10.0 |
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